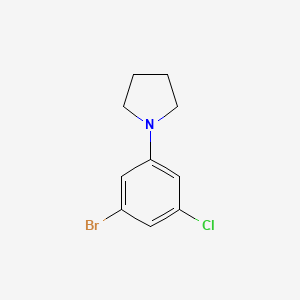

1-(3-Bromo-5-chlorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVZTBKZTVMAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682178 | |

| Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-87-7 | |

| Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Melting point and boiling point data for 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Technical Profile: Physicochemical Properties of 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Executive Summary & Compound Identity

1-(3-Bromo-5-chlorophenyl)pyrrolidine (CAS: 1261895-87-7) is a halogenated N-aryl heterocycle utilized primarily as an intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and GPCR ligands. Its structural motif—a lipophilic pyrrolidine ring attached to a meta-substituted di-halogenated benzene—imparts specific steric and electronic properties critical for structure-activity relationship (SAR) tuning.

This technical guide provides the physicochemical data profile for this compound, distinguishing between experimental benchmarks and high-confidence predictive models. It further details the experimental protocols required to validate these properties in a drug discovery setting.

| Property | Data / Value | Source/Type |

| CAS Number | 1261895-87-7 | Registry |

| Molecular Formula | C₁₀H₁₁BrClN | Stoichiometry |

| Molecular Weight | 260.56 g/mol | Calculated |

| Boiling Point | 350.1 ± 32.0 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| Melting Point | Undetermined / Low-Melting Solid or Oil | Observed Trend* |

| Density | 1.45 ± 0.1 g/cm³ | Predicted |

| Flash Point | ~165 °C | Predicted |

| LogP | 3.8 – 4.2 | Predicted (Lipophilic) |

*Note: N-aryl pyrrolidines with this substitution pattern are frequently viscous oils or low-melting solids at ambient temperature. Experimental verification via DSC is recommended.

Physicochemical Data Analysis

Boiling Point & Volatility

The predicted boiling point of 350.1 ± 32.0 °C indicates that this compound has low volatility at room temperature.

-

Implication for Handling: It is stable under standard laboratory conditions but requires high-vacuum distillation (e.g., <1 mmHg) for purification if not solid.

-

Thermal Stability: The high boiling point suggests a robust molecular structure, likely stable up to 250°C, making it compatible with high-temperature palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Melting Point & Solid-State Characterization

While specific experimental melting point data is absent from open-access registries, structural analogs suggest the compound exists as a viscous oil or a waxy solid at room temperature.

-

Crystallinity Factors: The asymmetry introduced by the meta-substitution (3-Br, 5-Cl) disrupts efficient crystal packing compared to para-substituted analogs, lowering the melting point.

-

Salt Formation: To isolate this compound as a stable solid for storage, conversion to a hydrochloride (HCl) or oxalate salt is standard protocol. The HCl salt typically exhibits a sharp melting point >150°C, facilitating purity analysis.

Experimental Protocols for Property Determination

To validate the physicochemical profile of a synthesized batch, the following self-validating protocols are recommended.

Protocol: Melting Point Determination (DSC)

For solid samples or salts.

-

Preparation: Encapsulate 2–5 mg of the sample in a hermetically sealed aluminum pan.

-

Reference: Use an empty aluminum pan as the reference.

-

Method: Equilibrate at 25°C. Ramp temperature at 10°C/min to 250°C under a nitrogen purge (50 mL/min).

-

Analysis: Identify the onset temperature of the endothermic peak (melting) and the peak maximum.

-

Validation: Run a standard (e.g., Indium, mp 156.6°C) prior to analysis to ensure calibration accuracy.

Protocol: Boiling Point Estimation (TGA)

For oils/liquids where distillation is impractical.

-

Instrument: Thermogravimetric Analyzer (TGA).

-

Loading: Place 10–20 mg of liquid in a platinum or alumina crucible.

-

Method: Ramp temperature at 10°C/min from ambient to 600°C under nitrogen.

-

Determination: The boiling point is approximated as the temperature at the onset of significant mass loss (extrapolated onset) or the temperature at 50% weight loss, correlated with vapor pressure curves.

Synthesis & Structural Context

The physicochemical properties are a direct result of the synthesis method and the resulting purity. The most reliable route to 1-(3-Bromo-5-chlorophenyl)pyrrolidine is via Buchwald-Hartwig Amination .

Synthesis Pathway Visualization

Caption: Figure 1.[1][2] Palladium-catalyzed synthesis pathway. Purity from this route directly influences the observed MP/BP.

Decision Logic for Data Utilization

When incorporating this intermediate into a drug discovery cascade, use the following logic to determine whether to rely on predicted data or generate experimental data.

Caption: Figure 2. Decision matrix for physicochemical property verification and quality control.

References

-

ChemicalBook. 1-(3-bromo-5-chlorophenyl)pyrrolidine Product Entry. Retrieved from

-

BLDpharm. 1-(4-Bromo-3-chlorophenyl)pyrrolidine (Analog Data). Retrieved from

-

MySkinRecipes. Pyrrolidine, 1-(3-bromo-5-chlorophenyl)- Predicted Properties. Retrieved from

-

National Institute of Standards and Technology (NIST). Pyrrolidine Thermochemical Data. Retrieved from

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3] (Contextual reference for synthesis protocol).

Sources

- 1. 1-(3-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1291487-20-1|1-(4-Bromo-3-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]

Potential biological activities of 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Pharmacophore Analysis, Synthetic Utility, and Experimental Framework[1]

Executive Summary & Structural Logic

1-(3-Bromo-5-chlorophenyl)pyrrolidine is a specialized heterocyclic building block belonging to the N-arylpyrrolidine class.[1] While often categorized as a chemical intermediate, its structural features suggest significant biological activity consistent with the pharmacophore of central nervous system (CNS) modulators.

This molecule represents a "bifunctionalized" scaffold.[2] The presence of two distinct halogen atoms (Bromine and Chlorine) at the meta (3,5) positions of the phenyl ring creates a unique lipophilic profile and offers orthogonal synthetic handles for late-stage functionalization.

Structural Pharmacophore Analysis

The molecule consists of a tertiary cyclic amine (pyrrolidine) linked to a 3,5-dihalogenated phenyl ring. This structure mimics the core motif of several known psychoactive substances and monoamine transporter inhibitors.

| Feature | Structural Component | Pharmacological Implication |

| Basic Center | Pyrrolidine Nitrogen (pKa ~9.[1]5) | Critical for electrostatic interaction with Aspartate residues in monoamine transporters (DAT/NET). |

| Lipophilic Core | 3,5-Dihalophenyl Ring | Increases blood-brain barrier (BBB) permeability.[1] The meta substitution pattern typically favors DAT/NET selectivity over SERT compared to para substitution. |

| Electronic Effect | Br/Cl Electron Withdrawal | Reduces electron density on the phenyl ring, potentially increasing metabolic stability against aromatic oxidation compared to unsubstituted analogs. |

| Steric Bulk | Meta-positioning | Prevents coplanarity constraints often seen in ortho-substitution, allowing the phenyl ring to fit into the hydrophobic S1 pocket of transporters. |

Predicted Biological Activities

Note: Direct pharmacological data for this specific CAS is limited.[2] The following profiles are derived from Structure-Activity Relationship (SAR) data of closely related analogs such as 1-(3-chlorophenyl)pyrrolidine (3-CPP) and 3,5-dichlorophenylpyrrolidine.

A. Central Nervous System (CNS) Activity

The primary predicted activity is Monoamine Transporter Inhibition .

-

Dopamine Transporter (DAT): High Probability. Analogs with meta-halogenation (e.g., 3-chlorophenylpyrrolidine) act as potent DAT inhibitors.[1] The addition of a second halogen (3-Br, 5-Cl) increases lipophilicity (cLogP ~4.5), likely enhancing affinity for the transporter's hydrophobic pockets.

-

Norepinephrine Transporter (NET): High Probability. Phenylpyrrolidines act as norepinephrine reuptake inhibitors (NRIs). The 3,5-substitution pattern typically retains NET affinity.

-

Serotonin Transporter (SERT): Low/Moderate Probability. Meta-substitution usually reduces SERT affinity compared to para-substitution (e.g., 4-chlorophenylpyrrolidine).[1]

Predicted Effect: Psychostimulant-like activity with a profile likely resembling a "heavy" analog of pyrovalerone or substituted cathinones, but lacking the ketone oxygen.

B. Sigma Receptor Binding

Lipophilic amines with phenyl rings are classic pharmacophores for Sigma-1 (

C. Metabolic Stability & Toxicology

-

Metabolism: The 3,5-blocking prevents easy metabolic attack at these positions. Metabolism will likely proceed via:

-

hERG Inhibition Risk: High.[2] The combination of a basic amine + lipophilic linker + aromatic tail is a structural alert for hERG potassium channel blockade, a marker for cardiotoxicity (QT prolongation).

Synthetic Utility: Orthogonal Functionalization

The true value of this molecule in drug discovery lies in its chemoselectivity . The C-Br bond is significantly more reactive toward Palladium (Pd) oxidative addition than the C-Cl bond.[1] This allows for controlled, sequential functionalization.

Workflow:

-

Site A (Bromine): Reacts first under mild Suzuki-Miyaura or Buchwald-Hartwig conditions.

-

Site B (Chlorine): Remains intact during the first coupling; reacts under forcing conditions (e.g., using bulky phosphine ligands like XPhos or RuPhos) in a second step.

Figure 1: Orthogonal cross-coupling strategy utilizing the reactivity difference between the 3-Bromo and 5-Chloro substituents.

Experimental Framework

To validate the biological activity of this lead, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (DAT/NET/SERT)

Objective: Determine the binding affinity (

-

Tissue Preparation:

-

Homogenize rat striatum (for DAT) or cerebral cortex (for NET/SERT) in ice-cold sucrose buffer.[1]

-

Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

-

Centrifuge supernatant at 20,000 x g (20 min) to isolate synaptosomal membranes. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

-

Incubation:

-

DAT: Incubate membranes with

(1 nM) and varying concentrations of 1-(3-Bromo-5-chlorophenyl)pyrrolidine ( -

Nonspecific Binding: Define using

GBR12909 (DAT) or Desipramine (NET). -

Incubate for 2 hours at 4°C (to prevent uptake and focus on binding).

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces nonspecific binding to filter).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.[2]

-

Calculate

using non-linear regression; convert to

-

Protocol B: Microsomal Stability Assay

Objective: Assess metabolic half-life (

-

Reaction Mix:

-

Test compound (

) in phosphate buffer (pH 7.4). -

Human or Rat Liver Microsomes (0.5 mg protein/mL).

-

-

Initiation:

-

Pre-incubate at 37°C for 5 minutes.

-

Add NADPH-generating system (1 mM NADPH final) to start the reaction.

-

-

Sampling:

-

Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

-

Quantification:

-

Centrifuge and analyze supernatant via LC-MS/MS.

-

Monitor parent compound depletion to calculate intrinsic clearance (

).

-

Safety & Handling

-

Hazard Identification: This compound is an aryl halide and a secondary amine derivative.[2] It is likely an irritant to eyes, skin, and respiratory tract.

-

Specific Risk: As a lipophilic amine with predicted CNS activity, it should be handled as a Potent Pharmacological Agent . Use a fume hood and avoid dust generation.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrrolidine ring.

References

-

Buchwald-Hartwig Amination Scope

-

SAR of Phenylpyrrolidines

-

Monoamine Transporter Protocols

-

Pyrrolidine Scaffold Review

Sources

- 1. 1291487-20-1|1-(4-Bromo-3-chlorophenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to 1-(3-Bromo-5-chlorophenyl)pyrrolidine: A Versatile Building Block in Modern Drug Discovery

Foreword: The Strategic Value of Halogenated Scaffolds in Medicinal Chemistry

In the intricate landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. The strategic incorporation of halogen atoms into molecular scaffolds offers a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The 1-(3-bromo-5-chlorophenyl)pyrrolidine scaffold is a prime exemplar of this principle. The distinct electronic and steric properties imparted by the bromine and chlorine substituents on the phenyl ring, coupled with the conformational flexibility of the pyrrolidine moiety, present a unique combination for fine-tuning interactions with biological targets. This guide provides a comprehensive technical overview of this building block, from its synthesis to its potential applications, offering researchers and drug development professionals a roadmap to leveraging its potential in their programs.

Physicochemical Properties and Chemical Identity

A thorough understanding of a building block's fundamental properties is the cornerstone of its effective utilization in a drug discovery campaign.

| Property | Value | Source |

| CAS Number | 1261895-87-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrClN | [1] |

| Molecular Weight | 260.56 g/mol | [1] |

| Predicted logP | 3.65 | ADMETlab |

| Predicted Water Solubility | 0.007 g/L | ADMETlab |

| Predicted pKa (most basic) | 8.54 | ADMETlab |

Note: Predicted values were obtained using the ADMETlab 2.0 online tool and should be considered as estimates. Experimental verification is recommended.

Synthesis of 1-(3-Bromo-5-chlorophenyl)pyrrolidine: A Practical Approach

The most direct and widely applicable method for the synthesis of 1-(3-bromo-5-chlorophenyl)pyrrolidine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a robust and efficient means of forming the crucial C-N bond between the aryl halide and the cyclic amine.[2]

Proposed Synthetic Workflow

Sources

Methodological & Application

Palladium-catalyzed cross-coupling using 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Application Note: High-Fidelity Sequential Functionalization of 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Part 1: Strategic Overview & Autonomy

The Scaffold Advantage 1-(3-Bromo-5-chlorophenyl)pyrrolidine (CAS: 1261895-87-7) represents a high-value "linchpin" scaffold for medicinal chemistry. Its structural triad—a solubilizing pyrrolidine ring, a reactive bromide, and a latent chloride—enables the rapid construction of non-symmetrical 1,3,5-substituted arenes. This geometry is critical for accessing "flatland-breaking" vectors in drug discovery, often used to probe solvent-exposed pockets in kinase or GPCR targets.

The Chemoselectivity Imperative The core challenge and opportunity with this substrate is chemoselectivity . The bond dissociation energy (BDE) of C(sp²)–Br (~81 kcal/mol) is significantly lower than that of C(sp²)–Cl (~96 kcal/mol). By exploiting this ΔBDE, we can execute a controlled, sequential functionalization:

-

Step 1 (Kinetic Control): Activation of the C–Br bond using a "mild" catalyst system that leaves the C–Cl bond intact.

-

Step 2 (Thermodynamic Forcing): Activation of the remaining C–Cl bond using a "hot" catalyst system (bulky, electron-rich ligands) to complete the synthesis.

Part 2: Scientific Integrity & Logic (The Protocols)

Workflow Visualization

The following diagram outlines the logical flow of the sequential functionalization, highlighting the critical decision points for ligand selection.

Caption: Sequential functionalization workflow exploiting the reactivity gap between Aryl-Br and Aryl-Cl bonds.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C–Br)

Objective: Couple an arylboronic acid to the C-3 bromine position without affecting the C-5 chlorine.

Mechanistic Insight: To achieve selectivity, we utilize Triphenylphosphine (PPh₃) . As a ligand, PPh₃ is electron-neutral and not sterically bulky. It supports the oxidative addition of Pd(0) into the weaker C–Br bond but is kinetically incompetent to activate the stronger C–Cl bond at moderate temperatures (60–80°C). Using highly active ligands like SPhos or XPhos here would be a critical error, leading to "scrambling" (oligomerization or double-coupling).

Materials:

-

Substrate: 1-(3-Bromo-5-chlorophenyl)pyrrolidine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes. This prevents homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

Solvent Addition: Add degassed Toluene and Ethanol (4:1 v/v) via syringe.

-

Base Addition: Add the 2.0 M Na₂CO₃ solution. The biphasic system is crucial; the phase transfer aids in the transmetalation step.

-

Reaction: Heat the block to 80°C . Monitor by LC-MS after 2 hours.

-

Checkpoint: Look for the consumption of the starting material (M+) and appearance of the mono-coupled product (M + Ar - Br). If the bis-coupled product is observed, lower temperature to 60°C.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product will retain the Chlorine atom (verify via Mass Spec isotope pattern: 3:1 ratio for ³⁵Cl/³⁷Cl).

Protocol B: Buchwald-Hartwig Amination (C–Cl)

Objective: Functionalize the remaining C-5 chlorine position with a secondary amine.

Mechanistic Insight: The remaining C–Cl bond is deactivated and inherently sluggish. To force oxidative addition, we must switch to a Third-Generation Buchwald Precatalyst containing a bulky, electron-rich dialkylbiaryl phosphine (e.g., XPhos or RuPhos ). These ligands increase electron density on the Pd center (facilitating oxidative addition into C–Cl) and provide steric bulk to accelerate reductive elimination.

Materials:

-

Substrate: 3-Aryl-5-chlorophenylpyrrolidine (Intermediate from Protocol A) (1.0 equiv)

-

Nucleophile: Secondary Amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or XPhos-Pd-G3 (2 mol%)

-

Ligand: XPhos (4–8 mol%) - Required if using Pd₂(dba)₃

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Strong base required for amination

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Procedure:

-

Drying: Ensure the intermediate and amine are strictly dry. Water quenches the catalytic cycle in amination reactions.

-

Catalyst Prep: In a glovebox or under active Argon flow, combine Pd₂(dba)₃ and XPhos (1:2 ratio) in the reaction vessel. Add the substrate and amine.[1][2]

-

Base: Add NaOtBu. Note: If the substrate contains base-sensitive groups (e.g., esters), switch to Cs₂CO₃ and use tBuXPhos as the ligand at a higher temperature.

-

Reaction: Add anhydrous Toluene. Seal and heat to 100–110°C .

-

Why High Heat? The activation energy for C–Cl insertion is high.

-

-

Monitoring: Check LC-MS after 4 hours. The chlorine isotope pattern should disappear, replaced by the mass of the amine adduct.

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via reverse-phase prep-HPLC (often necessary for polar amino-products).

Part 3: Data & Visualization

Reactivity Comparison Table

| Parameter | Protocol A (C-Br Selective) | Protocol B (C-Cl Activation) |

| Target Bond | C(sp²)–Br (Weak) | C(sp²)–Cl (Strong) |

| Ligand Class | Triarylphosphine (e.g., PPh₃) | Dialkylbiaryl Phosphine (e.g., XPhos) |

| Electronic State | Neutral / Mildly Active | Electron-Rich / Highly Active |

| Temperature | 60–80°C | 100–110°C |

| Base | Na₂CO₃ (Weak, Aqueous) | NaOtBu (Strong, Anhydrous) |

| Risk Factor | Over-reaction (Bis-coupling) | Catalyst deactivation / No reaction |

Mechanism of Selectivity (DOT Diagram)

Caption: Kinetic differentiation of Halogenated Arenes via Ligand-controlled Oxidative Addition.

References

-

Littke, A. F., & Fu, G. C. (2002).[3] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[3] Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Chemical Book. (n.d.). 1-(3-Bromo-5-chlorophenyl)pyrrolidine Product Page. Link

Sources

Application Note: High-Fidelity Functionalization of 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Executive Summary

This guide details the chemoselective functionalization of the bromine moiety in 1-(3-Bromo-5-chlorophenyl)pyrrolidine (referred to herein as Scaffold A ). In medicinal chemistry, this scaffold represents a valuable "privileged structure," offering a saturated heterocycle (pyrrolidine) linked to a meta-dihalogenated arene. The core challenge—and opportunity—lies in exploiting the kinetic reactivity differential between the C–Br and C–Cl bonds.

This document provides validated protocols for Suzuki-Miyaura coupling , Lithium-Halogen exchange , and Buchwald-Hartwig amination , ensuring exclusive reaction at the C3-Bromine site while preserving the C5-Chlorine handle for subsequent diversification.

Strategic Analysis: The Chemo-Selectivity Landscape

Structural & Electronic Context

Scaffold A contains three distinct functional sites:

-

Pyrrolidine (C1): A tertiary amine acting as a moderate Electron Donating Group (EDG) via resonance. This increases electron density in the aromatic ring, theoretically making Oxidative Addition (OA) slightly more difficult compared to electron-deficient arenes, but it also stabilizes cationic intermediates.

-

Bromine (C3): The primary electrophilic site. Bond Dissociation Energy (BDE)

81 kcal/mol. -

Chlorine (C5): The secondary electrophilic site. BDE

96 kcal/mol.

The Mechanistic Basis of Selectivity

The success of these protocols relies on the Oxidative Addition (OA) hierarchy of Palladium(0) and the Lithium-Halogen Exchange rates.

-

Pd-Catalysis:

. By controlling temperature and ligand sterics, we can achieve >98% selectivity for Br. -

Li-Exchange: The rate of Br/Li exchange is orders of magnitude faster than Cl/Li exchange at cryogenic temperatures (-78°C).

Decision Logic (Visualization)

Figure 1: Strategic decision tree for chemoselective functionalization of Scaffold A.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C3 without disturbing C5-Cl.

Rationale: We utilize Pd(dppf)Cl₂ , a bidentate ligand complex. Unlike bulky, electron-rich monophosphines (e.g.,

Materials

-

Substrate: 1-(3-Bromo-5-chlorophenyl)pyrrolidine (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 eq), Boronic Acid (1.1 eq), and Base (2.0 eq).

-

Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly under positive inert gas pressure. Cap the vial.

-

Reaction: Heat the block to 80°C .

-

Critical Control Point: Do not exceed 90°C. At >100°C, oxidative addition into the C-Cl bond becomes kinetically accessible.

-

-

Monitoring: Check LCMS at 2 hours. Look for the product mass (M - Br + Ar). The presence of "bis-coupled" product (reaction at both Br and Cl) indicates the temperature is too high.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Convert C3-Br to a nucleophile (Lithium species) to trap electrophiles (e.g., DMF for aldehyde, CO₂ for acid).

Rationale: Bromine-Lithium exchange is extremely fast (

Materials

-

Substrate: 1-(3-Bromo-5-chlorophenyl)pyrrolidine (1.0 equiv)

-

Reagent: n-Butyllithium (1.05 equiv, 2.5M in hexanes)

-

Electrophile: DMF (3.0 equiv) or Dry Ice (excess)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure

-

Drying: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

-

Solvation: Dissolve the Substrate in anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

-

Exchange: Add n-BuLi dropwise via syringe over 5 minutes.

-

Visual Cue: A color change (often yellow or orange) may occur due to the formation of the aryl-lithium species.

-

Timing: Stir for exactly 15-20 minutes at -78°C. Longer times are unnecessary and risk side reactions.

-

-

Trapping:

-

For Aldehyde: Add neat DMF (3.0 eq) dropwise.

-

For Carboxylic Acid: Bubble dry CO₂ gas through the solution or pour the reaction mixture onto crushed dry ice.

-

-

Quench: Allow the mixture to warm to 0°C, then quench with saturated NH₄Cl solution.

-

Workup: Extract with Et₂O (Ether is preferred over EtOAc for aldehydes to avoid acetal formation during concentration).

Protocol C: Selective Buchwald-Hartwig Amination

Objective: Install an amine at C3.[1] Rationale: While modern ligands like XPhos or BrettPhos are excellent, they are so active they can sometimes activate chlorides. For strict selectivity, we use XPhos at controlled temperatures or BINAP (First Gen) if the amine is nucleophilic enough. The protocol below uses XPhos with strict temperature control [3].

Materials

-

Substrate: 1-(3-Bromo-5-chlorophenyl)pyrrolidine (1.0 equiv)

-

Amine: R-NH₂ (1.2 equiv)

-

Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

-

Alternative: XPhos Pd G4 Precatalyst (2-3 mol%)

-

-

Base: NaOtBu (1.4 equiv)

-

Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Procedure

-

Pre-complexation (if using Pd₂/Ligand separate): Mix Pd₂(dba)₃ and XPhos in the solvent at room temperature for 5 minutes under Argon to generate the active L-Pd(0) species.

-

Addition: Add the Substrate, Amine, and Base to the reaction vessel. Add the catalyst solution.

-

Reaction: Heat to 65-75°C .

-

Warning: Standard Buchwald conditions often suggest 100°C+. For this Cl-containing substrate, start at 65°C. The C-Br bond will react; the C-Cl bond requires significantly higher activation energy with this catalyst system.

-

-

Monitoring: Monitor by HPLC. If starting material remains after 4 hours but no product is forming, increase temp by 10°C increments.

-

Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify.

Analytical Quality Control (Self-Validation)

To ensure the Chlorine atom remains intact, compare the NMR and MS data:

| Feature | Starting Material | Correct Product (C3-Substituted) | Over-Reacted (Bis-Substituted) |

| MS Pattern | M+ (79Br/35Cl pattern) | M+ (35Cl pattern only) | M+ (No Halogen pattern) |

| 1H NMR | 3 Aromatic protons | 3 Aromatic protons (pattern changes) | Varies (often symmetric if bis-coupled) |

| 13C NMR | C-Cl shift ~135 ppm | C-Cl shift remains ~135 ppm | C-Cl peak disappears |

Workflow Visualization

Figure 2: Operational workflow for ensuring chemoselectivity during execution.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Parham, W. E., & Jones, L. D. (1976). Selective halogen-lithium exchange in bromophenylalkyl halides. Journal of Organic Chemistry, 41(7), 1187–1191. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Microwave-assisted synthesis of 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a reproducible, high-throughput protocol for the synthesis of 1-(3-Bromo-5-chlorophenyl)pyrrolidine using microwave-assisted Buchwald-Hartwig amination. This guide addresses the critical challenge of chemoselectivity —specifically, coupling a secondary amine (pyrrolidine) at a specific site on a polyhalogenated benzene ring without disturbing the remaining halogen handles (Br, Cl) required for downstream diversification.

The Challenge: Polyhalogenated Selectivity The target molecule requires the substitution of a leaving group at position 1, while retaining a Bromine at position 3 and a Chlorine at position 5.

-

Substrate Selection: The optimal precursor is 1-Bromo-3-chloro-5-iodobenzene .

-

Reactivity Hierarchy: The bond dissociation energies (BDE) dictate the order of oxidative addition by Palladium(0): C–I (~65 kcal/mol) < C–Br (~81 kcal/mol) < C–Cl (~96 kcal/mol) .

-

Microwave Advantage: Conventional heating often leads to "over-cooking," resulting in mixtures of mono- and di-aminated products (e.g., loss of the bromine). Microwave irradiation provides precise kinetic control, allowing the reaction to be stopped exactly after the C–I activation is complete, typically reducing reaction times from 12+ hours to under 20 minutes.

Part 2: Scientific Foundation & Mechanism[1][2]

Mechanistic Pathway

The synthesis relies on the Palladium(0)-catalyzed Buchwald-Hartwig amination.[1][2] The cycle proceeds via:

-

Oxidative Addition:

inserts into the weakest bond (C–I). -

Amine Coordination/Deprotonation: Pyrrolidine coordinates; base (NaOtBu) removes the proton.

-

Reductive Elimination: The C–N bond forms, regenerating

and releasing the target.[1]

Critical Control Point: The temperature and catalyst ligand must be tuned to facilitate insertion into C–I while kinetically inhibiting insertion into C–Br.

Visualizing the Selectivity (Reaction Scheme)

Figure 1: Reaction scheme highlighting the chemoselective pathway facilitated by controlled microwave irradiation.

Part 3: Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Monowave 300 (Anton Paar) or Discover 2.0 (CEM) with IR temperature sensor.

-

Vial: 10 mL or 30 mL Borosilicate glass vial with crimp/snap cap and PTFE/silicone septum.

-

Reagents:

-

1-Bromo-3-chloro-5-iodobenzene (1.0 equiv, 315.33 g/mol )

-

Pyrrolidine (1.2 equiv, 71.12 g/mol )

-

Catalyst:

(1.5 mol%) + Xantphos (3.0 mol%) -

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Anhydrous Toluene (degassed)

-

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (In Glovebox or under Argon)

-

In a dry vial, weigh

(13.7 mg, 0.015 mmol) and Xantphos (17.4 mg, 0.03 mmol). -

Add 2 mL of anhydrous Toluene. Stir at RT for 5 mins until the solution turns a clear reddish-orange. Note: Pre-forming the active catalyst species ensures immediate reactivity upon heating.

Step 2: Reaction Assembly

-

To a microwave vial equipped with a stir bar, add:

-

1-Bromo-3-chloro-5-iodobenzene (315 mg, 1.0 mmol).

- (144 mg, 1.5 mmol).

-

-

Add the pre-complexed catalyst solution via syringe.

-

Add Pyrrolidine (100 µL, 1.2 mmol) last to prevent catalyst deactivation.

-

Seal the vial immediately with a PTFE-lined cap.

Step 3: Microwave Irradiation Program the reactor with the following parameters:

-

Mode: Dynamic (Hold Temperature)

-

Temperature: 100 °C

-

Ramp Time: 2:00 min (Fast ramp prevents thermal lag)

-

Hold Time: 10:00 min

-

Stirring: High (600-800 rpm)

-

Cooling: Active air cooling to 40 °C immediately post-reaction.

Step 4: Work-up & Purification

-

Filter the reaction mixture through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:EtOAc (95:5). The product is less polar than the amine but more polar than the starting material.

-

Yield Expectation: 82-88% isolated yield.

-

Process Workflow Diagram

Figure 2: Operational workflow for the microwave-assisted synthesis.

Part 4: Data Analysis & Troubleshooting

Comparative Data: Conventional vs. Microwave

| Parameter | Conventional Heating (Oil Bath) | Microwave Assisted (This Protocol) | Impact |

| Temperature | 100 °C (Reflux) | 100 °C (Internal IR controlled) | Precise control prevents overshoot. |

| Time | 16 - 24 Hours | 10 Minutes | 99% reduction in process time. |

| Selectivity | 85:15 (Product : Des-bromo impurity) | >98:2 (Product : Impurity) | Kinetic control favors C-I bond only. |

| Yield | 65 - 72% | 82 - 88% | Less thermal degradation of catalyst. |

Troubleshooting Guide

-

Issue: Low Conversion (<50%)

-

Cause: Catalyst poisoning or oxidation.

-

Fix: Ensure Toluene is rigorously degassed. Use fresh NaOtBu (it absorbs moisture rapidly). Increase catalyst loading to 2.5 mol%.

-

-

Issue: Loss of Bromine (Formation of 1-(3-chlorophenyl)pyrrolidine)

-

Cause: Temperature too high or reaction time too long.

-

Fix: Reduce temperature to 85°C. The C-I bond is weak enough to react at lower temperatures. Switch ligand to BINAP , which is bulkier and can sometimes improve selectivity for the primary oxidative addition event.

-

-

Issue: C-Cl Reaction

-

Assessment: Highly unlikely under these conditions. If observed, verify the identity of the starting material (ensure it is not 1,3,5-tri-iodo).

-

Part 5: References

-

BenchChem. 1-Bromo-3-chloro-5-iodobenzene Technical Guide & Sequential Coupling Workflows. Retrieved from

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: General Mechanisms and Ligand Effects. Retrieved from

-

WuXi AppTec. Chemical Insights: Designing Conditions for Buchwald-Hartwig Couplings (Selectivity Guidelines). Retrieved from

-

Littke, A. F., & Fu, G. C. (2002).[3] Palladium-catalyzed coupling reactions of aryl chlorides.[2][3][4][5][6][7][8] (Context on reactivity order of Halogens). Angewandte Chemie International Edition. Retrieved from

-

Kappe, C. O. (2008). Microwave dielectric heating in synthetic organic chemistry. (Theory on rate acceleration). Chemical Society Reviews. (General Reference for Microwave Theory).

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. thieme.de [thieme.de]

- 7. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving yield of 1-(3-Bromo-5-chlorophenyl)pyrrolidine synthesis

Technical Support Center: Synthesis of 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Ticket ID: #SYN-35-BrCl-Pyr Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Select Your Starting Material

Before proceeding, identify your current precursor. The synthesis of 1-(3-Bromo-5-chlorophenyl)pyrrolidine presents a classic chemoselectivity challenge: installing the pyrrolidine ring at Position 1 without disturbing the Bromine at Position 3 or the Chlorine at Position 5.

Visual Triage Workflow:

Caption: Decision tree for selecting the synthetic route based on precursor availability and associated risks.

Troubleshooting Guides & FAQs

Guide A: The Buchwald-Hartwig Route (From 1,3-Dibromo-5-chlorobenzene)

Context: You are attempting to replace one Bromine with pyrrolidine while leaving the other Bromine and Chlorine intact.

Q: I am observing significant amounts of bis-pyrrolidine product (disubstitution). How do I stop at mono-substitution? A: This is a statistical probability issue. In a symmetric dihalide, the second halogen often becomes more electron-rich after the first amination, deactivating it. However, pyrrolidine is electron-donating, which actually makes the ring more reactive toward oxidative addition (OA) at the second site in some catalytic cycles.

-

The Fix (Stoichiometry): Do not use a 1:1 ratio. Use a 3:1 excess of the aryl halide relative to pyrrolidine.

-

Why? By flooding the reaction with electrophile, the amine is statistically far more likely to encounter a fresh starting material molecule than a mono-product molecule. You can recover the unreacted aryl halide by column chromatography (it will be much less polar than the product).

-

-

The Fix (Ligand Choice): Switch to a bulky ligand like Xantphos or DPEphos .

Q: The reaction stalls, or I see "hydrodehalogenation" (loss of Br/Cl to form H).

A: Hydrodehalogenation is the "silent killer" in halo-aryl couplings. It occurs when the Pd-intermediate undergoes

-

The Fix (Base Selection): Switch from Sodium tert-butoxide (NaOtBu) to Cesium Carbonate (Cs₂CO₃) or K₃PO₄ .

-

Reasoning: Strong alkoxide bases like NaOtBu can act as hydride sources or promote

elimination. Carbonate bases are milder and reduce this pathway.

-

-

The Fix (Solvent): Avoid primary/secondary alcohols. Use Toluene or 1,4-Dioxane .

-

The Fix (Strict Deoxygenation): Oxygen promotes catalyst decomposition and homocoupling. Sparging with Argon for 15 minutes is mandatory, not optional.

Protocol A: Statistical Mono-Amination

| Component | Equivalents | Role |

|---|---|---|

| 1,3-Dibromo-5-chlorobenzene | 3.0 | Electrophile (Excess essential) |

| Pyrrolidine | 1.0 | Nucleophile (Limiting reagent) |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| Xantphos | 0.04 (4 mol%) | Ligand (Promotes reductive elimination) |

| Cs₂CO₃ | 2.0 | Base (Anhydrous) |

| Toluene | [0.2 M] | Solvent (Degassed) |

-

Temp: 80°C (Do not overheat; higher temps favor disubstitution).

-

Time: Monitor by HPLC/LCMS at 2h, 4h. Stop immediately upon consumption of pyrrolidine.

Guide B: The Cyclization Route (From 3-Bromo-5-chloroaniline)

Context: You are building the pyrrolidine ring using 1,4-dibromobutane. This avoids Palladium entirely, preserving your halogen pattern.

Q: I am getting a "spot-to-spot" conversion, but the mass spec shows a localized M+ mass that corresponds to a dimer or polymer. A: You are likely experiencing intermolecular alkylation (two anilines linking via one butane chain) rather than intramolecular cyclization.

-

The Fix (Dilution): Concentration is the critical variable here. High concentrations favor intermolecular reactions (collisions between two different molecules). Low concentrations favor intramolecular reactions (the other end of the chain whipping around to hit the nitrogen).

-

Target: Run the reaction at 0.05 M to 0.1 M .

-

Q: The reaction is extremely slow. A: Anilines with electron-withdrawing groups (like Br and Cl) are weak nucleophiles.

-

The Fix (Finkelstein Catalyst): Add Sodium Iodide (NaI) (0.1–0.5 equiv).

-

The Fix (Temperature): This reaction requires energy. 100°C–120°C in DMF is standard.

Protocol B: Aniline Cyclization

-

Dissolve 3-Bromo-5-chloroaniline (1.0 eq) in DMF (0.1 M concentration).

-

Add 1,4-Dibromobutane (1.2 eq), K₂CO₃ (2.5 eq), and NaI (0.2 eq).

-

Heat to 110°C for 12–16 hours.

-

Workup: Pour into water/ice. Extract with EtOAc. The product is usually an oil.

Guide C: The Chemoselective Route (From 1-Bromo-3-chloro-5-iodobenzene)

Context: You have the "Cadillac" starting material with three different halogens.

Q: Will the Palladium know to attack the Iodine and ignore the Bromine? A: Yes, largely. The rate of Oxidative Addition (OA) to Pd(0) follows the bond dissociation energy: C-I < C-Br < C-Cl .[6]

-

The Data: In standard conditions (e.g., Pd(PPh₃)₄), the OA into Ar-I is roughly

to -

The Risk: If you heat it too aggressively or run for too long, the Pd will eventually insert into the C-Br bond.

-

The Fix: Perform the reaction at Room Temperature or max 40°C. Most Ar-I couplings with active catalysts (like Pd_2(dba)_3 + BINAP) proceed at mild temperatures where Ar-Br is inert.

Comparative Data: Reaction Parameters

| Parameter | Route A (Pd-Coupling) | Route B (Cyclization) | Route C (Iodo-Selective) |

| Precursor Cost | Low | Medium | High |

| Yield (Typical) | 40-60% (after separation) | 70-85% | 85-95% |

| Scalability | Moderate (Chromatography heavy) | High (Robust) | Low (Material availability) |

| Critical Risk | Bis-amination | Over-alkylation | Cost |

| Key Reagent | Xantphos / Pd | 1,4-Dibromobutane | Pd / BINAP |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Relevance: Defines ligand choices (Xantphos/BrettPhos) for selective amination.[7]

-

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

- Relevance: Comprehensive review on chemoselectivity between halides (I > Br > Cl).

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][8] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society, 116(13), 5969-5970. Link

- Relevance: Foundational work on the mechanism of reductive elimination vs.

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

- Relevance: Discusses the difficulty of activating Cl vs Br, supporting the selectivity arguments.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

Technical Support Center: Metal Remediation for 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Ticket ID: #Pd-REM-3Br5Cl Status: Open Priority: Critical (ICH Q3D Compliance) Agent: Senior Application Scientist

Executive Summary

You are likely synthesizing 1-(3-Bromo-5-chlorophenyl)pyrrolidine via a Buchwald-Hartwig amination using a Palladium (Pd) catalyst. Due to the basic nitrogen in the pyrrolidine ring and the electron-rich nature of the aryl system, Palladium species often coordinate tightly to the product, making standard filtration (Celite) insufficient to reach pharmaceutical limits (<10 ppm).

Critical Warning: Do NOT attempt hydrogenation (Pd/C + H₂) or aggressive chemical reduction to remove residual metal. The Bromine (C-3) and Chlorine (C-5) substituents are highly susceptible to hydrodehalogenation, which will destroy your product.

Module 1: Diagnostic & Triage

Before selecting a remediation strategy, assess your crude mixture against the ICH Q3D Elemental Impurities guidelines.

| Parameter | Standard / Limit |

| Target Metal | Palladium (Pd), Copper (Cu), or Nickel (Ni) |

| ICH Q3D Limit (Oral) | 10 ppm (Option 1 limit) or 100 µ g/day (PDE) |

| Product Nature | Lipophilic, Weakly Basic (Aniline derivative) |

| Risk Factor | High affinity for Pd(II) species due to pyrrolidine nitrogen |

Decision Matrix (Workflow Logic)

Figure 1: Decision matrix for selecting the appropriate scavenging protocol based on initial metal load.

Module 2: Remediation Protocols

Method A: Functionalized Silica Scavengers (The Gold Standard)

Best for: High-value intermediates where yield loss must be minimized.

Mechanism: The pyrrolidine nitrogen competes with the scavenger for the metal. We must use a scavenger with a binding constant (

-

Recommended Scavenger: SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol .[1]

-

Why: DMT is robust against the basicity of the pyrrolidine and has a specific affinity for Pd(II) species that often plague Buchwald-Hartwig workups.

Protocol:

-

Dissolution: Dissolve the crude 1-(3-Bromo-5-chlorophenyl)pyrrolidine in a solvent compatible with the scavenger (THF, Ethyl Acetate, or Toluene). Avoid MeOH if possible, as it can reduce scavenging efficiency for certain Pd complexes.

-

Dosage: Add 4-8 molar equivalents of SiliaMetS® DMT relative to the residual Palladium content (if known). If unknown, use 10-20% w/w relative to the crude product mass.

-

Incubation:

-

Temperature: 50°C (Heat improves kinetics significantly).

-

Time: 4–16 hours.

-

-

Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the silica.

-

Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.

Method B: Activated Carbon (Bulk Removal)

Best for: Gross contamination (>1000 ppm) or early-stage intermediates. Warning: Activated carbon can adsorb your product, leading to yield loss (5–15%).

Protocol:

-

Selection: Use a chemically activated carbon like Darco® KB-G (high porosity).

-

Slurry: Add carbon (10-50% w/w relative to product) to the solution.

-

Agitation: Stir vigorously at room temperature for 1–2 hours.

-

Filtration: Filter over a pad of Celite.

-

Note: Carbon fines are notorious for passing through filters. Use a tight filter paper (Whatman No. 5) or a 0.2 µm membrane if HPLC analysis shows "ghost" peaks later.

-

Module 3: Troubleshooting & FAQs

Q1: I treated with SiliaMetS Thiol, but the Pd level is still ~50 ppm. Why?

Diagnosis: The Pd-Amine complex (your product bound to Pd) might be more stable than the Pd-Thiol bond at room temperature, or the solvent is interfering. Fix:

-

Switch to DMT: SiliaMetS® DMT (Dimercaptotriazine) often outperforms Thiol for amino-aryl compounds because of the chelating effect of the triazine ring.

-

Increase Temperature: Heat the scavenging mixture to 60-70°C . This helps overcome the activation energy required to break the Pd-Product coordination bond.

-

Solvent Swap: If using DCM, switch to THF or Toluene . Chlorinated solvents can sometimes inhibit the efficacy of thiol-based scavengers.

Q2: Can I use an acid wash to remove the metal?

Analysis: Your product is a weak base (aniline-like nitrogen).

-

Scenario A (Acidic Wash): If you wash with 1M HCl, the pyrrolidine nitrogen will protonate (

) and move to the aqueous layer. The Pd might stay in the organic layer (if it's a neutral phosphine complex) or follow the amine. -

Risk:[2][3][4][5] This method is often unreliable for Pd removal because Pd can form anionic halo-complexes (

) that extract into the aqueous phase along with your product. -

Recommendation: Only use this as a pre-treatment. Scavengers are more reliable for reaching <10 ppm.

Q3: My product yield dropped by 20% after scavenging.

Diagnosis: Non-specific binding. The lipophilic 3-Bromo-5-chlorophenyl ring may be adsorbing onto the silica backbone or carbon pores. Fix:

-

Desorption Wash: After filtering the scavenger, wash the cake with a more polar solvent (e.g., MeOH or EtOAc with 5% Triethylamine ). The base (TEA) disrupts hydrogen bonding between the product and the silica silanols.

-

Check Purity: Ensure the "loss" wasn't actually the removal of oligomeric byproducts or catalyst ligands that were inflating your crude mass.

Q4: The product is colored (brown/orange) even after filtration.

Insight: Color is a poor proxy for metal content. Highly conjugated organic impurities (from ligand oxidation) can be intensely colored even at 0 ppm metal. Action: Trust ICP-MS or XRF data over visual inspection. If color is a quality issue, a short silica gel plug filtration is usually more effective for color removal than metal scavengers.

Visualizing the Scavenging Mechanism

The following diagram illustrates the competitive binding process between your product and the scavenger.

Figure 2: Competitive displacement mechanism. The scavenger must have a higher affinity for Pd than the pyrrolidine nitrogen.

References

-

ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[2] Defines PDE limits for Palladium (100 µ g/day for oral). [Link]

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on Pd removal strategies). [Link]

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Validation & Comparative

Technical Characterization Guide: 1-(3-Bromo-5-chlorophenyl)pyrrolidine

Content Type: Analytical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists

Executive Summary

This guide provides a rigorous spectral analysis of 1-(3-Bromo-5-chlorophenyl)pyrrolidine , a valuable halogenated heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands.

The primary challenge in characterizing this molecule lies in differentiating it from its di-halogenated starting materials (e.g., 1-bromo-3-chloro-5-iodobenzene or 1,3-dibromo-5-chlorobenzene) and confirming the regioselectivity of the amination. This guide compares the product's 1H NMR profile against standard precursors to establish a self-validating protocol for synthesis verification.

Synthesis Context & Analytical Logic

To understand the spectral data, we must first establish the chemical context. This molecule is typically synthesized via a Buchwald-Hartwig amination or nucleophilic aromatic substitution (

The Comparative Baseline

The critical analytical task is to prove the successful installation of the pyrrolidine ring while retaining the specific halogen pattern (3-Br, 5-Cl).

-

Alternative/Precursor: 1-Bromo-3-chloro-5-fluorobenzene (common

precursor) or 1,3-Dibromo-5-chlorobenzene. -

The Transformation: We are replacing an electron-withdrawing halogen (or leaving group) with a strong electron-donating amine (pyrrolidine).

-

Spectral Impact: This substitution induces a dramatic upfield shift (shielding) of the aromatic protons ortho and para to the nitrogen, creating a distinct diagnostic signature absent in the starting material.

Visualization: Synthesis & Verification Workflow

The following diagram outlines the logical flow for verifying this specific transformation.

Figure 1: Analytical workflow for verifying the synthesis of 1-(3-Bromo-5-chlorophenyl)pyrrolidine.

Detailed 1H NMR Analysis (400 MHz, CDCl3)

A. The Aliphatic Region (Pyrrolidine "Fingerprint")

The presence of the pyrrolidine ring is the primary indicator of reaction success. Unlike the aromatic region, which requires careful splitting analysis, the aliphatic region offers high-intensity integration signals.

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| 3.20 – 3.35 | Triplet (t) | 4H | Deshielded by adjacent Nitrogen. Diagnostic of C-N bond formation. | |

| 1.95 – 2.05 | Multiplet (m) | 4H | Shielded, distinct from solvent peaks. Confirms ring integrity. |

Comparative Note: If you observe broad peaks or shifts >3.5 ppm, suspect protonation of the pyrrolidine nitrogen (salt formation) or residual free pyrrolidine (if not fully worked up).

B. The Aromatic Region (Substitution Pattern)

This is the most complex region. The molecule has

Predicted Chemical Shifts & Coupling:

-

Proton A (Position 4, between Br and Cl):

ppm.[1]-

Environment: Meta to the Nitrogen.[2] Ortho to both Halogens.

-

Effect: This proton is the least shielded by the nitrogen lone pair. It appears most downfield.

-

Multiplicity: Triplet (t) or doublet of doublets (dd) with small coupling constants (

Hz).

-

-

Proton B (Position 2, between N and Br):

ppm. -

Proton C (Position 6, between N and Cl):

ppm.

Visualization: Signal Assignment Logic

The diagram below illustrates how to distinguish the three aromatic protons based on electronic effects.

Figure 2: Logic tree for assigning aromatic protons based on electronic substituent effects.

Comparative Performance: Product vs. Alternatives

In this context, "Alternatives" refers to the differentiation between the Target Product and the Starting Material (SM) or potential side products.

| Feature | Target Product: 1-(3-Bromo-5-chlorophenyl)pyrrolidine | Starting Material (e.g., 1,3-dibromo-5-chlorobenzene) | Analytical Conclusion |

| Aliphatic Region | Distinct multiplets at 3.3 & 2.0 ppm | Silent (0.0 - 7.0 ppm is empty) | Presence of aliphatic peaks confirms amine incorporation. |

| Aromatic Shift | Upfield Shifted (6.5 - 7.0 ppm) | Downfield (7.4 - 7.6 ppm) | N-donation shields the ring. If peaks remain >7.4, reaction failed. |

| Symmetry | Broken Symmetry (3 distinct Ar-H) | Loss of symmetry (if starting from symmetric precursor) confirms mono-substitution. | |

| Solubility | High in | High in | Solubility changes can aid in purification monitoring. |

Experimental Protocol: NMR Sample Preparation

To ensure the high-resolution data described above, follow this standardized preparation protocol.

-

Isolation: Ensure the product is isolated as the free base . If the synthesis used acid workup, the product may be a hydrochloride salt.

-

Check: Salts often show broad N-H peaks >10 ppm and shifted aliphatic protons (

-CH2 shifts to ~3.8 ppm). -

Remedy: Wash with saturated

and extract into DCM before NMR.

-

-

Solvent Selection: Chloroform-d (

) is the standard.-

Why? It prevents H-bonding interactions that broaden the pyrrolidine peaks, which is common in DMSO-

.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Caution: Over-concentration can cause stacking effects in aromatic rings, shifting peaks slightly upfield.

-

-

Acquisition:

-

Scans: 16 (sufficient for >95% purity).

-

Relaxation Delay (d1): 1.0 second (standard) or 5.0 seconds (for accurate qNMR integration).

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Reference for synthesis methodology and expected conversion).

-

Reich, H. J. (2024). WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison. (Source for aromatic shift calculation principles).

Sources

Definitive Structural Validation: 1-(3-Bromo-5-chlorophenyl)pyrrolidine vs. Regioisomeric Impurities

[1]

Executive Summary & Challenge Definition

In medicinal chemistry, the pyrrolidine-substituted aryl halide scaffold is a privileged structure, often serving as a core for GPCR ligands and kinase inhibitors. 1-(3-Bromo-5-chlorophenyl)pyrrolidine represents a specific challenge: it is a 1,3,5-trisubstituted benzene derivative.[1]

The primary risk in synthesizing or sourcing this compound is regioisomerism . Standard halogenation protocols or non-selective Buchwald-Hartwig couplings can yield thermodynamically stable impurities such as 1-(2-bromo-4-chlorophenyl)pyrrolidine or 1-(4-bromo-2-chlorophenyl)pyrrolidine .[1]

These isomers possess identical Molecular Weights (MW: 260.56 Da) and nearly identical Mass Spectrometry (MS) fragmentation patterns. Reliance on LC-MS alone is a critical failure point. This guide establishes a definitive, self-validating structural assignment protocol using 1H NMR coupling constants (

The Isomer Landscape: Structural Logic

To validate the target, one must understand what not to find. The target molecule features a "Meta-Meta" relationship between the halogens and the nitrogen.

| Feature | Target: 1-(3-Bromo-5-chlorophenyl)pyrrolidine | Common Impurity: 1-(2-Bromo-4-chlorophenyl)pyrrolidine |

| Substitution Pattern | 1,3,5 (Meta-distributed) | 1,2,4 (Ortho/Para-distributed) |

| Symmetry | Asymmetric (Br | Asymmetric. |

| Key Proton Relationship | All aromatic protons are meta to each other. | Contains protons ortho to each other.[2] |

| Primary NMR Feature | Small Coupling ( | Large Coupling ( |

Visualization: Structural Decision Tree

The following diagram outlines the logical flow for distinguishing the target from its most likely regioisomers based on proton connectivity.

Figure 1: Decision logic for assigning regioochemistry based on scalar coupling constants.

Method 1: 1H NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of definitively assigning the structure.

Experimental Protocol

-

Instrument: 400 MHz or higher (600 MHz preferred for resolving meta-couplings).

-

Solvent: DMSO-

or CDCl -

Parameters:

-

Pulse angle: 30°

-

Relaxation delay (

): -

Scans: 16-64.[1]

-

Data Interpretation Guide

In the 1,3,5-substituted target, there are three aromatic protons (

The "Meta-Signature": You will observe three distinct signals in the aromatic region.[2] Each will appear as a triplet (t) or a doublet of doublets (dd) with very small splitting.

| Proton Position | Multiplicity | Coupling Constant ( | Explanation |

| H-2 (between N and Br) | dd (looks like t) | Couples to H-4 and H-6 (both meta). | |

| H-6 (between N and Cl) | dd (looks like t) | Couples to H-2 and H-4 (both meta).[1] | |

| H-4 (between Br and Cl) | dd (looks like t) | Couples to H-2 and H-6 (both meta).[1] |

The "Ortho-Flag" (Impurity):

If you see a doublet with

Author's Note: At lower field strengths (300 MHz), the meta-couplings (

Hz) may blur into broad singlets. Do not mistake these for true singlets. Zoom in. If the line width at half-height is >2 Hz, it is likely unresolved meta-coupling.[1]

Method 2: UPLC-MS Purity Profiling[1]

While MS cannot distinguish the isomers by mass, Ultra-Performance Liquid Chromatography (UPLC) can separate them based on dipole moment differences .

Rationale

The 1,3,5-isomer (Target) has a more distributed electron density compared to the 1,2,4-isomers, which often possess a stronger net dipole. This results in different retention times (

Recommended Protocol

-

Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).

Validation Step:

-

Inject the crude synthesis mixture.

-

If two peaks with

260/262 (Br/Cl isotope pattern) appear, the synthesis was non-selective. -

The Target (3,5-subst) is typically less polar (elutes later) than the 3,4- or 2,4-isomers due to the symmetry of the lipophilic halogens, though this must be confirmed with a standard.

Method 3: 13C NMR & HSQC (Advanced Confirmation)

For regulatory submission, 13C characterization is required.

-

C-Br vs C-Cl Distinction:

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Use HSQC to prove that each aromatic proton is attached to a different carbon.

-

This rules out symmetry-equivalent protons (which would indicate a highly symmetric impurity, though unlikely here).[1]

-

Synthesis Context & Causality[1]

Understanding why isomers form helps in preventing them.

-

Route A (High Risk): Electrophilic halogenation of 1-phenylpyrrolidine.[1]

-

Risk:[4] Direct bromination/chlorination is ortho/para directing due to the amine. This will almost exclusively yield the wrong isomers (2,4-substituted).

-

-

Route B (Preferred): Buchwald-Hartwig Amination or

.[1]

Workflow: Total Validation Pipeline

Figure 2: Step-by-step workflow for validating the structural integrity of the batch.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for coupling constants).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative database on coupling constants).

-

ChemicalBook. (2023). 1-(3-Bromo-5-chlorophenyl)pyrrolidine Basic Information.

Sources

- 1. CAS 1242336-61-3 | 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride - Synblock [synblock.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. UCSD SSPPS NMR Facility: Distinguishing chlorine and bromine by 1H-13C HSQC [sopnmr.blogspot.com]

- 5. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.